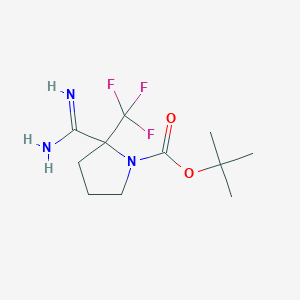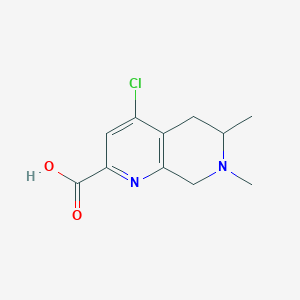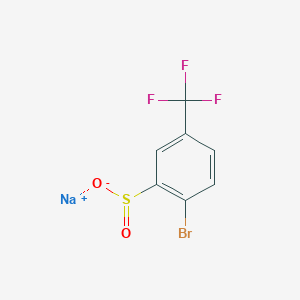
2-Bromo-5-(trifluoromethyl)benzenesulfinic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(trifluoromethyl)benzenesulfinic acid sodium salt is a chemical compound with the molecular formula C7H3BrF3NaO2S and a molecular weight of 311.05 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
The synthesis of 2-Bromo-5-(trifluoromethyl)benzenesulfinic acid sodium salt involves several steps. One common method includes the reaction of 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride with a suitable base, such as sodium hydroxide, under controlled conditions . The reaction typically proceeds as follows:
Starting Material: 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride.
Reagent: Sodium hydroxide (NaOH).
Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature.
Product: this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-Bromo-5-(trifluoromethyl)benzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Bromo-5-(trifluoromethyl)benzenesulfinic acid sodium salt has a wide range of applications in scientific research:
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific enzymes or pathways, is ongoing.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(trifluoromethyl)benzenesulfinic acid sodium salt involves its ability to form stable sulfonyl linkages with various molecular targets. This property makes it a valuable tool in chemical biology for modifying proteins and other biomolecules. The compound can react with nucleophilic sites on proteins, leading to the formation of covalent bonds that alter the protein’s function or activity .
Comparaison Avec Des Composés Similaires
2-Bromo-5-(trifluoromethyl)benzenesulfinic acid sodium salt can be compared with other similar compounds, such as:
2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: This compound is a precursor in the synthesis of the sulfinic acid sodium salt and has similar reactivity but different applications.
2-Bromo-5-(trifluoromethyl)benzenesulfonyl fluoride: This compound is used in click chemistry for the assembly of sulfonyl-linked small molecules with proteins or nucleic acids.
Benzenesulfonic acid derivatives: These compounds share similar sulfonyl functional groups but differ in their substituents and specific applications.
The uniqueness of this compound lies in its specific reactivity and stability, making it a versatile tool in various scientific research fields.
Propriétés
Formule moléculaire |
C7H3BrF3NaO2S |
|---|---|
Poids moléculaire |
311.05 g/mol |
Nom IUPAC |
sodium;2-bromo-5-(trifluoromethyl)benzenesulfinate |
InChI |
InChI=1S/C7H4BrF3O2S.Na/c8-5-2-1-4(7(9,10)11)3-6(5)14(12)13;/h1-3H,(H,12,13);/q;+1/p-1 |
Clé InChI |
OAVPQFPEIPJZHA-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)S(=O)[O-])Br.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


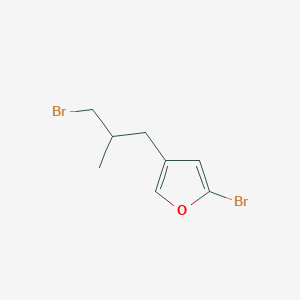

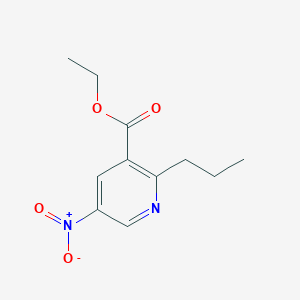
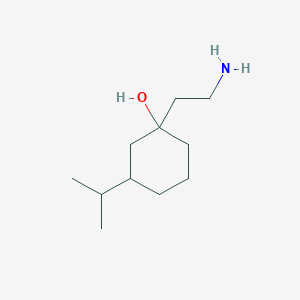


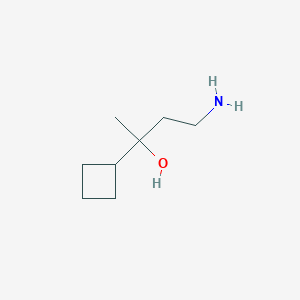
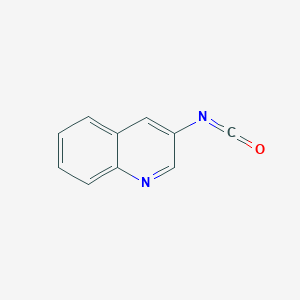
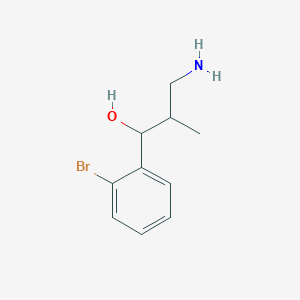
![N-[(3-aminocyclobutyl)methyl]cyclopropanecarboxamide](/img/structure/B13182576.png)
![Bicyclo[3.2.0]heptan-6-amine](/img/structure/B13182581.png)
